molecular formula C15H12ClNO3 B2976573 2-Chloro-N-(2-methoxy-dibenzofuran-3-yl)-acetamide CAS No. 379726-31-5

2-Chloro-N-(2-methoxy-dibenzofuran-3-yl)-acetamide

Cat. No. B2976573
CAS RN: 379726-31-5
M. Wt: 289.72
InChI Key: SEBCXKSTMITXLV-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methoxy-dibenzofuran-3-yl)-acetamide (CMDA) is a small molecule that has been used in a variety of scientific research applications. CMDA is an organochlorine compound that has been studied for its potential applications in the fields of biochemistry, physiology, and molecular biology. It has been used in laboratory experiments for its ability to modify proteins and other macromolecules, and its ability to interact with various cellular components.

Scientific Research Applications

Synthesis and Antifungal Activity

A study described the synthesis of 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives, focusing on their potential antifungal effects against various fungi species. The synthesized compounds showed significant antifungal activity, comparable to or even exceeding that of ketoconazole against targets such as T. harzianum, A. ochraceus, C. albicans, F. solani, F. moniliforme, and F. culmorum (Kaplancıklı et al., 2013).

Spectroscopic and Quantum Mechanical Studies

Research has been conducted on spectroscopic, quantum mechanical studies, and ligand-protein interactions involving bioactive benzothiazolinone acetamide analogs. These studies included photovoltaic efficiency modeling to analyze their potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and free energy of electron injection. Molecular docking studies indicated significant binding affinity, particularly for compound MFBA, suggesting potential biological applications (Mary et al., 2020).

Antibacterial Activity of Metal Complexes

The reaction of 2-acetamidobenzaldehyde with benzothiazole derivatives afforded a series of Schiff bases used for complexation reactions to obtain Zn(II) chelates. These complexes were characterized by physical, spectral, and analytical data, and screened for antibacterial properties against pathogenic strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, showcasing the role of the anion in antibacterial activity (Chohan et al., 2003).

properties

IUPAC Name

2-chloro-N-(2-methoxydibenzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-19-14-6-10-9-4-2-3-5-12(9)20-13(10)7-11(14)17-15(18)8-16/h2-7H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBCXKSTMITXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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